molecular formula C10H14ClNO3 B1441679 3-Pyrrolidinylmethyl 2-furoate hydrochloride CAS No. 1220037-26-2

3-Pyrrolidinylmethyl 2-furoate hydrochloride

Cat. No.: B1441679
CAS No.: 1220037-26-2
M. Wt: 231.67 g/mol
InChI Key: RWKQNOAMDZFDFV-UHFFFAOYSA-N
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Description

3-Pyrrolidinylmethyl 2-furoate hydrochloride (CAS: 1220037-26-2) is a hydrochloride salt of a furoate ester derivative. Its structure consists of a 2-furoate moiety esterified with a pyrrolidinylmethyl group (a five-membered nitrogen-containing ring) . The hydrochloride salt enhances water solubility, a critical factor for drug bioavailability.

Properties

IUPAC Name

pyrrolidin-3-ylmethyl furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c12-10(9-2-1-5-13-9)14-7-8-3-4-11-6-8;/h1-2,5,8,11H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKQNOAMDZFDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification Using Carbodiimide or Mitsunobu-Type Reactions

Another method involves the coupling of protected 3-hydroxypyrrolidine derivatives with carboxylic acids under mild conditions.

  • Starting Materials :
    (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine is reacted with benzoic acid or analogous carboxylic acids in an organic solvent such as tetrahydrofuran (THF).

  • Reagents and Catalysts :
    Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) are used to activate the hydroxyl group, facilitating ester bond formation via a Mitsunobu reaction. This method also induces inversion of configuration at the chiral center.

  • Reaction Conditions :
    The reaction is performed under nitrogen atmosphere, initially at low temperature (-10°C to -5°C) to control reactivity, then warmed to room temperature and stirred for 12 hours. After reaction completion, the solvent is removed under reduced pressure, and the crude ester is extracted and purified by standard organic workup procedures.

Step Reagents/Conditions Notes
Esterification (R)-1-N-Boc-3-hydroxypyrrolidine + Benzoic acid + PPh3 + DIAD in dry THF Mitsunobu reaction, inversion at chiral center
Temperature -10°C to room temperature Nitrogen atmosphere, 12 h reaction
Workup Extraction with ethyl acetate, washing, drying Crude product used directly for next step

Hydrolysis and Salt Formation

Following ester formation, hydrolysis and salt formation steps are used to obtain the hydrochloride salt of the pyrrolidinylmethyl 2-furoate.

  • Hydrolysis :
    Ester bonds can be hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the free pyrrolidinylmethanol derivative.

  • Salt Formation :
    The free base is then reacted with hydrochloric acid to remove protecting groups (such as Boc) and to form the hydrochloride salt of 3-pyrrolidinylmethyl 2-furoate.

  • Typical Conditions :
    Hydrolysis is carried out in aqueous or mixed solvent systems, followed by acidification with aqueous hydrochloric acid at room temperature or slightly elevated temperatures. The final product is isolated by filtration or crystallization.

Summary Table of Preparation Methods

Method No. Description Key Reagents/Conditions Advantages Challenges/Notes
1 Acylation of 2,3-dihydrofuran + halogenation + esterification Trichloroacetyl chloride, pyridine, brominating agents, alkanols, sodium bicarbonate, 25-100°C High yield, selective, scalable Requires anhydrous conditions, multiple steps
2 Mitsunobu esterification of protected pyrrolidine (R)-1-N-Boc-3-hydroxypyrrolidine, benzoic acid, PPh3, DIAD, THF, -10°C to RT Mild conditions, stereospecific Sensitive reagents, inversion of stereochemistry
3 Hydrolysis and HCl salt formation NaOH hydrolysis, HCl acidification Straightforward final step Requires careful pH control

Research Findings and Practical Considerations

  • The use of pyridine as an acid scavenger in the acylation step is critical for high yield and selectivity, outperforming other bases such as trialkylamines.

  • Brominating agents like 1,3-dibromo-5,5-dimethylhydantoin provide controlled halogenation with fewer side reactions compared to elemental bromine.

  • Mitsunobu reaction conditions must be carefully controlled at low temperature to avoid side reactions and to maintain stereochemical integrity, although the reaction inherently inverts stereochemistry at the chiral center.

  • The hydrolysis and salt formation steps are well-established and can be optimized for industrial scale by controlling reaction time, temperature, and pH to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinylmethyl 2-furoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the furoate moiety can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Pyrrolidinylmethyl 2-furoate hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, including its potential therapeutic uses, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

This compound is a derivative of furoic acid and pyrrolidine, characterized by its unique structure which allows it to interact with biological systems effectively. The compound's molecular formula is C₉H₁₁ClN₁O₃, and it features a pyrrolidine ring attached to a furoate moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of 2-furoate compounds exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in tumor cells. In vitro studies have shown that this compound can effectively reduce the viability of several cancer cell lines, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease can potentially be treated using agents that inhibit specific inflammatory pathways. Preliminary studies suggest that this compound may modulate cytokine production and reduce inflammation markers in animal models.

Neurological Applications

Given its structural similarity to other neuroactive compounds, there is growing interest in the potential use of this compound in treating neurological disorders. Research has focused on its ability to cross the blood-brain barrier and interact with neurotransmitter systems, which may offer therapeutic benefits in conditions such as anxiety, depression, and neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various furoate derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cell growth in breast cancer cell lines, with significant apoptosis observed at higher concentrations.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory bowel disease models, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound may serve as a potential therapeutic agent for managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl 2-furoate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furoate moiety may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Furoate Esters

Furoate esters vary by their substituent groups, impacting physicochemical properties and applications. Key comparisons include:

Compound Name Substituent Group Key Properties/Applications Reference
Methyl 2-furoate Methyl Odor profile: "decayed" notes
Ethyl 2-furoate Ethyl Odor: intense "sweet," "acid"
Allyl 2-furoate Alkenyl (allyl) Odor: similar to methyl 2-furoate
Propyl 2-furoate Propyl Noted in fragrance intermediates
3-Pyrrolidinylmethyl 2-furoate hydrochloride Pyrrolidinylmethyl (charged) Enhanced solubility (HCl salt); potential pharmaceutical use
  • Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to neutral esters, which are more lipophilic .

Pyrrolidine Derivatives with Aromatic Substituents

Pyrrolidine-based compounds with varied aromatic groups highlight structural versatility:

Compound Name Aromatic Group Key Features Reference
3-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride 2-Fluorophenoxy Fluorine enhances metabolic stability
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride 3-Fluoro-2-methoxyphenyl Methoxy group influences polarity
This compound 2-Furoate Ester group for potential prodrug design
  • Key Differences: Functional Groups: The target compound’s 2-furoate ester contrasts with phenoxy or methoxyphenyl groups in others, affecting electronic properties and binding interactions. Applications: Fluorinated pyrrolidines (e.g., ) are often used in CNS drugs, whereas the furoate group may link the target compound to antimicrobial or anti-inflammatory applications, akin to diloxanide furoate .

Biological Activity

3-Pyrrolidinylmethyl 2-furoate hydrochloride (CAS Number: 1220037-26-2) is a compound that has gained attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its cellular effects, molecular mechanisms, and implications for therapeutic use.

Chemical Structure and Properties

This compound consists of a pyrrolidine ring linked to a furoate moiety, forming a unique structure that influences its biological interactions. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological studies.

Cellular Effects

The compound exhibits significant effects on various cell types, influencing cellular processes such as:

  • Cell Growth and Differentiation : It modulates key signaling pathways that are essential for cell proliferation and differentiation. This modulation can lead to alterations in gene expression patterns, affecting the production of proteins critical for cellular functions.
  • Enzyme Interactions : this compound interacts with enzymes, either inhibiting or activating them, which impacts biochemical pathways crucial for metabolism and cell signaling .

Table 1: Summary of Cellular Effects

Effect TypeDescription
Cell GrowthModulates growth signaling pathways
DifferentiationAlters gene expression related to differentiation
Enzyme InteractionInhibits or activates specific enzymes

The molecular mechanism of action involves several key interactions:

  • Binding Affinity : The compound's structure allows it to bind effectively to various receptors and enzymes, enhancing its biological activity.
  • Gene Regulation : It can influence transcription factors, leading to changes in gene expression that affect cellular responses.
  • Metabolic Pathways : The compound participates in metabolic pathways by interacting with enzymes and cofactors, which can alter metabolic flux within cells.

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary over time and with dosage levels:

  • Temporal Stability : While stable under standard laboratory conditions, prolonged exposure may lead to degradation, impacting its efficacy in long-term studies.
  • Dosage Variability : Low doses may have minimal effects, while higher doses can produce significant biological responses. Threshold effects have been noted, emphasizing the importance of dosage optimization in experimental settings .

Table 2: Dosage Effects Overview

Dosage LevelBiological Response
LowMinimal effects
ModerateNoticeable changes
HighSignificant alterations; potential toxicity

Research Applications

This compound has diverse applications in scientific research:

  • Medicinal Chemistry : It serves as a precursor for developing novel pharmaceuticals, particularly those targeting enzyme inhibition or receptor interactions.
  • Biochemical Studies : The compound is utilized in studies examining enzyme kinetics and cellular signaling pathways due to its unique structural properties.

Case Studies

Several studies have documented the biological activity of this compound:

  • Enzyme Inhibition Study : A study demonstrated that this compound significantly inhibited a specific enzyme involved in metabolic regulation, suggesting potential therapeutic applications in metabolic disorders.
  • Cellular Differentiation Research : Another investigation revealed that the compound promoted differentiation in stem cell models, indicating its role in regenerative medicine.

Q & A

Q. What are the recommended synthetic pathways for 3-Pyrrolidinylmethyl 2-furoate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of acyl furans, such as the 2-furoate moiety in this compound, can utilize catalytic cross-ketonization. Evidence from a green chemistry approach (cross-ketonization of methyl 2-furoate with carboxylic acids) suggests using acid catalysts (e.g., H-ZSM-5 zeolite) under mild temperatures (80–120°C) to achieve high yields (>80%) . For the pyrrolidinylmethyl group, nucleophilic substitution or reductive amination may be employed. Reaction optimization should include monitoring by TLC or HPLC to track intermediate formation, with purification via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for methylene protons) and furoate ester (δ 6.0–7.5 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phases like acetonitrile/water (70:30 v/v) are suitable .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 284.1) .

Q. What are the critical safety protocols for handling and storing this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and EN 166-certified safety goggles. For powder handling, NIOSH-approved N95 respirators are recommended to avoid inhalation .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to pH gradients (1.2–7.4) at 37°C for 24–72 hours, simulating gastrointestinal fluids. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 5°C/min up to 300°C under nitrogen. A sharp mass loss at >200°C indicates decomposition of the furoate ester .
  • Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation products after exposure to 365 nm UV light for 48 hours .

Q. What experimental strategies address contradictions in reported pharmacological activities of structurally related pyrrolidine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare the target compound with analogs (e.g., Vernakalant Hydrochloride, a pyrrolidine derivative) using in vitro assays (e.g., ion channel inhibition). Standardize cell lines (e.g., HEK-293) and buffer conditions (pH 7.4) to minimize variability .
  • Reference Standards : Use certified analytical standards (e.g., 3-fluoro PCP hydrochloride) to calibrate assays and validate reproducibility across labs .

Q. How can computational modeling guide the optimization of this compound for targeted drug delivery?

  • Methodological Answer :
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., GPCRs) using AutoDock Vina. Focus on hydrogen bonding between the pyrrolidine nitrogen and receptor residues .
  • Pharmacokinetic Modeling : Predict bioavailability using ADMET properties (e.g., logP ≈ 1.5 for optimal blood-brain barrier penetration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Pyrrolidinylmethyl 2-furoate hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.